
2-(Methaneseleninyl)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methaneseleninyl)undecane is an organic compound that features a selenium atom bonded to a methylene group, which is further attached to an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methaneseleninyl)undecane typically involves the reaction of undecane with methaneseleninic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The process involves:
Reactants: Undecane and methaneseleninic acid.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 60-80°C), and a suitable solvent (e.g., dichloromethane).
Procedure: The reactants are mixed in the solvent and heated to the desired temperature while maintaining the inert atmosphere. The reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated monitoring systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methaneseleninyl)undecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methaneseleninyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted undecane derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Methaneseleninyl)undecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases where selenium compounds are beneficial.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methaneseleninyl)undecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, affecting their function. The compound may also influence redox reactions within cells, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methanesulfinyl)undecane: Similar structure but with a sulfur atom instead of selenium.
2-(Methanesulfonyl)undecane: Contains a sulfonyl group instead of a seleninyl group.
2-(Methaneselenyl)undecane: Similar but with a different oxidation state of selenium.
Uniqueness
2-(Methaneseleninyl)undecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
58856-10-3 |
|---|---|
Formule moléculaire |
C12H26OSe |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
2-methylseleninylundecane |
InChI |
InChI=1S/C12H26OSe/c1-4-5-6-7-8-9-10-11-12(2)14(3)13/h12H,4-11H2,1-3H3 |
Clé InChI |
LQOSUJKAJBCXNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)[Se](=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


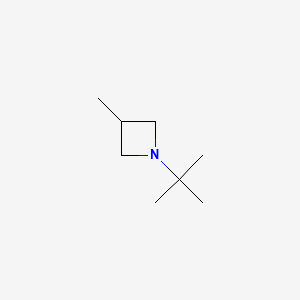
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
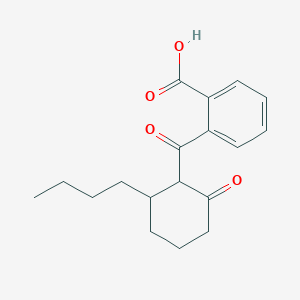
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
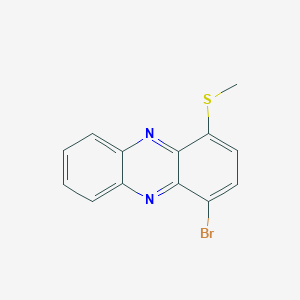
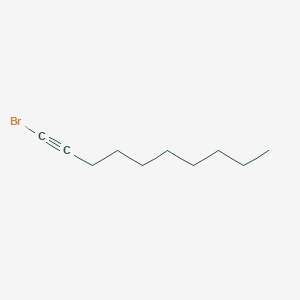
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)


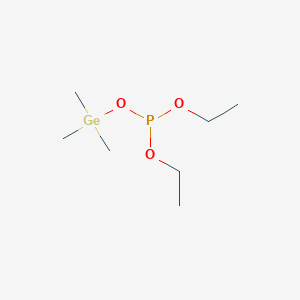

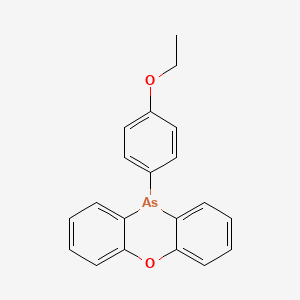
![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)

